molecular formula C12H19N3OS B2680289 1-(2-(Dimethylamino)ethyl)-3-(3-methoxyphenyl)thiourea CAS No. 502888-30-4

1-(2-(Dimethylamino)ethyl)-3-(3-methoxyphenyl)thiourea

Cat. No.: B2680289
CAS No.: 502888-30-4
M. Wt: 253.36
InChI Key: NJYDCTNEIHZLBA-UHFFFAOYSA-N
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Description

1-(2-(Dimethylamino)ethyl)-3-(3-methoxyphenyl)thiourea, commonly known as DMAPT, is a small molecule inhibitor of nuclear factor-kappa B (NF-κB) pathway. It has gained attention in recent years due to its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders.

Scientific Research Applications

Polymerization Catalyst

Thiourea derivatives, including compounds similar to 1-(2-(Dimethylamino)ethyl)-3-(3-methoxyphenyl)thiourea, have been explored as reducing agents in polymerization processes. One study highlighted the use of thiourea dioxide as a green and affordable catalyst for the controlled polymerization of a wide range of monomers, including acrylates, methacrylates (e.g., 2-(dimethylamino)ethyl methacrylate), and vinyl chloride, utilizing the ARGET ATRP method. This system is versatile, working in various solvents at near room temperature with low metal catalyst concentration, and allows for the preparation of well-defined block copolymers (Mendonça et al., 2019).

Antiproliferative Activity

Research into thiourea derivatives has also included the evaluation of their antiproliferative activities against cancer cell lines. A study on thiophene and thienopyrimidine derivatives, including ethyl-2-[(2-(dimethylamino)ethoxy)mercapto)methyleneamino)]-4,5-dimethyl-thiophene-3-carboxylate, showed notable activity against breast and colon cancer cell lines. Compounds demonstrated remarkable activity, with IC50 values indicating their potential as therapeutic agents against these cancer types (Ghorab et al., 2013).

Synthesis of Advanced Materials

The synthesis of polymers and advanced materials also utilizes thiourea derivatives. One study involved the synthesis of α-hydroxy and α,ω-dihydroxy polymers from 2-(dimethylamino)ethyl methacrylate (DMAEMA), using group transfer polymerization. These processes yield materials with potential applications in biomedical engineering, including drug delivery systems and tissue engineering scaffolds, showcasing the versatility of thiourea derivatives in synthesizing functional materials (Costa & Patrickios, 1999).

Novel Drug Compounds

Thiourea derivatives have been investigated for their potential as novel drug compounds. Research into specific derivatives has revealed strong vasodilator activities, which could be beneficial in developing new treatments for cardiovascular diseases. The specificity of action in certain thiourea derivatives, such as their stereospecific vasodilator effects on coronary and femoral arteries, underscores the potential of these compounds in pharmacological applications (Nagao et al., 1972).

Properties

IUPAC Name

1-[2-(dimethylamino)ethyl]-3-(3-methoxyphenyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3OS/c1-15(2)8-7-13-12(17)14-10-5-4-6-11(9-10)16-3/h4-6,9H,7-8H2,1-3H3,(H2,13,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJYDCTNEIHZLBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNC(=S)NC1=CC(=CC=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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